molecular formula C10H14N2O5S B8299115 N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide

N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide

Cat. No.: B8299115
M. Wt: 274.30 g/mol
InChI Key: NDKMEXCRPMLNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-N-methyl-4-nitrobenzenesulphonamide is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-11(7-8-17-2)18(15,16)10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3

InChI Key

NDKMEXCRPMLNLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of triethylamine (2.4 ml, 17.23 mmol) and N-(2-methoxyethyl)methylamine (1.5 g, 16.85 mmol) in DCM (20 ml) was cooled in an ice/water bath. A solution of 4-nitrobenzenesulphonyl chloride (3.2 g, 14.45 mmol) in DCM (20 ml) was added dropwise. The reaction was stirred for one hour the cooling bath was removed and the mixture stirred for further 3 hours. The reaction mixture was washed with 1M hydrochloric acid (40 ml), water (30 ml) and then brine. The volatiles were evaporated to give the title compound (3.8 g). M/z: 245.
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2.4 mL
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3.2 g
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20 mL
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